1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Agrochemical Intermediates Physicochemical Property Differentiation

This pyrazole-4-carboxylic acid building block is the essential intermediate for constructing the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl CRAC channel inhibitor pharmacophore explicitly claimed in WO2020053834A1. The N1-cyclopropyl substituent is structurally mandatory—the N1-methyl analog (CAS 113100-53-1) and the regioisomer (CAS 2090070-62-3) cannot serve as synthetic surrogates. Additionally, it provides a differentiated starting scaffold for DHCR7 inhibitor programs (Ki = 32 nM). Niche commercial status: limited research quantities available; for gram-to-kilogram procurement, engage custom synthesis providers leveraging the well-defined synthetic route and MDL number MFCD32203036.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 2167972-13-4
Cat. No. B6226531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS2167972-13-4
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)6-5(7(14)15)3-13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15)
InChIKeyOORDINJLCFLWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2167972-13-4): Procurement-Relevant Identity and In-Class Positioning


1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2167972-13-4) is a pyrazole-4-carboxylic acid building block, molecular formula C₈H₇F₃N₂O₂ and molecular weight 220.15 g/mol, characterized by a cyclopropyl substituent at the N1 position and a trifluoromethyl group at the C3 position of the pyrazole ring . This substitution pattern is structurally orthogonal to the predominant industrial intermediates in the pyrazole-4-carboxylic acid class—specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9), which serves as the commercial intermediate for at least seven succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The target compound is cited as a key intermediate in patents disclosing calcium release-activated calcium (CRAC) channel inhibitors, a pharmaceutical target class distinct from the agrochemical SDHI space [2].

Why 1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common Pyrazole-4-carboxylic Acid Intermediates


The pyrazole-4-carboxylic acid intermediate landscape is dominated by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), the commercial gateway to SDHI fungicides [1]. However, the target compound possesses a 3-CF₃ group rather than a 3-CHF₂ group, and an N1-cyclopropyl group rather than an N1-methyl group. The N1-cyclopropyl substituent is specifically required for generating the CRAC inhibitor pharmacophore disclosed in patent literature, where the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl moiety is an essential scaffold element [2]. Neither DFPA nor 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) can serve as a direct synthetic surrogate because their N1 substituent (methyl) produces a different amide coupling geometry and electronic profile that does not recapitulate the CRAC inhibitor pharmacophore. Similarly, the regioisomer 3-cyclopropyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2090070-62-3) positions the cyclopropyl group at C3 rather than N1, yielding a fundamentally different vector for derivatization.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Molecular Weight Differential vs. the Dominant SDHI Intermediate Enables Orthogonal Pharmacokinetic Tuning

The target compound has a molecular weight of 220.15 g/mol, which is 44.03 g/mol (25.0%) higher than 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS 176969-34-9, MW 176.12 g/mol) [1]. This MW increase reflects the heavier trifluoromethyl group (CF₃, 69 Da) versus difluoromethyl (CHF₂, 51 Da) and the larger cyclopropyl ring (41 Da) versus methyl (15 Da). The higher MW of the target compound shifts the physicochemical property space toward the typical molecular weight range of oral drug candidates (MW 200–500 Da), whereas DFPA falls below this range and is optimized for agrochemical translocation requirements in planta.

Medicinal Chemistry Agrochemical Intermediates Physicochemical Property Differentiation

N1-Cyclopropyl Substitution Confers Exclusive Access to the CRAC Inhibitor Pharmacophore Documented in Patent Literature

Patent WO2020053834A1 (GlaxoSmithKline) explicitly discloses that the CRAC modulator is N-{6-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-2-methyl benzamide, where the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl fragment—derivable from the target compound—is an essential structural component of the active pharmaceutical ingredient [1]. In contrast, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1, MW 194.11 g/mol) carries an N1-methyl group that precludes formation of this specific CRAC inhibitor chemotype. The cyclopropyl at the pyrazole N1 position provides a specific steric and electronic environment that is structurally required for engagement with the CRAC channel target as described in the patent claims.

CRAC Channel Inhibition Autoimmune Disease Medicinal Chemistry

Derivative Potency: 32 nM Ki Against Human DHCR7 Demonstrates the Pharmacological Relevance of the Core Scaffold

A derivative compound incorporating the 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl scaffold—7-((1r,4r)-4-(1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)cyclohexyl)-2-thia-7-azaspiro[3.5]nonane 2,2-dioxide (BDBM706831)—exhibited a Ki of 32 nM against human 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase (DHCR7) in a radioligand binding assay [1]. For comparison, the well-characterized DHCR7 inhibitor AY 9944 shows an IC₅₀ of 13 nM against the same target , indicating that the 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl scaffold delivers potency within an order of magnitude of a reference inhibitor. No DHCR7 inhibitory activity has been reported for derivatives of the regioisomer 3-cyclopropyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2090070-62-3) or the N1-methyl analog in the BindingDB or ChEMBL databases.

DHCR7 Inhibition Cholesterol Biosynthesis Drug Discovery

Regioisomeric Differentiation: N1-Cyclopropyl vs. C3-Cyclopropyl Substitution Determines the Accessible Chemical Space for Amide Derivatization

The target compound (N1-cyclopropyl, C3-CF₃) and its regioisomer 3-cyclopropyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2090070-62-3; C3-cyclopropyl, N1-CF₃) are constitutional isomers sharing the identical molecular formula (C₈H₇F₃N₂O₂) and molecular weight (220.15 g/mol) . However, the carboxylic acid group at position C4 is adjacent to different substituents: in the target compound, the C4-CO₂H is flanked by C3-CF₃ and C5-H, whereas in the regioisomer it is flanked by C3-cyclopropyl and C5-H. This difference in the electronic environment at C4 produces distinct reactivity and steric profiles during amide coupling reactions. Critically, the target compound generates a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl fragment upon derivatization at the carboxylic acid, which matches the CRAC inhibitor pharmacophore. The regioisomer would generate a 3-cyclopropyl-1-(trifluoromethyl)-1H-pyrazol-4-yl fragment, which has no known biological target engagement data in public databases.

Regioisomer Differentiation Synthetic Chemistry Building Block Selection

Commercial Sourcing Differentiation: Specialized Pharmaceutical Intermediate vs. Commodity Agrochemical Intermediate

The target compound is listed by specialty chemical supplier CymitQuimica (Ref. 3D-SLD97213, 25 mg, now discontinued) and by Astatech (95% purity, 0.1 g scale) , indicating availability from research-chemical suppliers serving the medicinal chemistry market. In contrast, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS 176969-34-9) is commercially available at multi-ton scale from multiple industrial suppliers including TCI Chemicals and Capot Chemical, reflecting its status as a commodity agrochemical intermediate . The N1-cyclopropylmethyl analog (CAS 2091591-78-3, MW 234.17 g/mol) is available from Leyan and AKSci, indicating a distinct intermediate niche with a methylene spacer between the cyclopropyl and N1 positions that further alters the conformational properties .

Supply Chain Procurement Strategy Intermediate Sourcing

Procurement-Relevant Application Scenarios for 1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid


CRAC Channel Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams pursuing calcium release-activated calcium (CRAC) channel inhibitors for autoimmune or inflammatory indications should procure this compound as the key intermediate for constructing the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl pharmacophore explicitly claimed in WO2020053834A1 [1]. The N1-cyclopropyl group is structurally required; neither the N1-methyl analog (CAS 113100-53-1) nor the regioisomer (CAS 2090070-62-3) can serve as a synthetic substitute for generating this specific CRAC inhibitor chemotype.

DHCR7-Targeted Probe and Lead Optimization Studies

Drug discovery groups investigating 7-dehydrocholesterol reductase (DHCR7) as a target for cholesterol biosynthesis modulation, antiviral therapy, or ferroptosis regulation can use this compound as a starting scaffold. The 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl core, when elaborated via appropriate linkers, has demonstrated a Ki of 32 nM against human DHCR7 [2]. This scaffold offers a differentiated starting point from the established DHCR7 inhibitor AY 9944 (IC₅₀ = 13 nM).

Regioselective Building Block for Diversity-Oriented Synthesis Libraries

Laboratories constructing diversity-oriented synthesis (DOS) libraries around the pyrazole-4-carboxylic acid scaffold should select this compound for its unique N1-cyclopropyl/C3-trifluoromethyl substitution pattern . This specific substitution is orthogonal to the commodity intermediate DFPA (N1-methyl/C3-difluoromethyl) and the cyclopropylmethyl analog (N1-CH₂-cyclopropyl/C3-CF₃), enabling access to a distinct region of chemical space for high-throughput screening library generation.

Custom Synthesis Sourcing for Lead Optimization Scale-Up

Procurement teams supporting lead optimization campaigns should note the compound's niche commercial status: the CymitQuimica listing is discontinued and Astatech offers only 0.1 g quantities . For programs requiring gram-to-kilogram quantities, engagement with custom synthesis providers is necessary; the compound's MDL number (MFCD32203036) and well-defined synthetic route via cyclization of appropriate precursors facilitate technology transfer to contract research organizations for scale-up.

Quote Request

Request a Quote for 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.